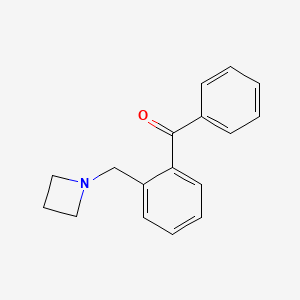

2-(Azetidinomethyl) benzophenone

Beschreibung

2-(Azetidinomethyl) benzophenone is a benzophenone derivative featuring an azetidine ring (a four-membered nitrogen-containing heterocycle) attached via a methyl group at the 2-position of the benzophenone core. Benzophenones are characterized by two phenyl groups bonded to a ketone group, and their derivatives are widely explored in pharmaceuticals, materials science, and chemical biology due to their tunable electronic properties and capacity for molecular interactions .

Eigenschaften

IUPAC Name |

[2-(azetidin-1-ylmethyl)phenyl]-phenylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17NO/c19-17(14-7-2-1-3-8-14)16-10-5-4-9-15(16)13-18-11-6-12-18/h1-5,7-10H,6,11-13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FARAWTANSKKZGO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C1)CC2=CC=CC=C2C(=O)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70643685 | |

| Record name | {2-[(Azetidin-1-yl)methyl]phenyl}(phenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70643685 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898775-42-3 | |

| Record name | {2-[(Azetidin-1-yl)methyl]phenyl}(phenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70643685 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Azetidinomethyl) benzophenone typically involves multistep processes. One common method includes the reaction of benzophenone with azetidine under specific conditions to form the desired product. The reaction conditions often involve the use of solvents like ethanol or methanol and may require heating or refluxing to achieve optimal yields.

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale reactions with precise control over temperature, pressure, and reaction time. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Analyse Chemischer Reaktionen

Types of Reactions: 2-(Azetidinomethyl) benzophenone undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert it into alcohols or amines.

Substitution: It can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often used.

Substitution: Reagents such as alkyl halides or acyl chlorides can be employed in substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Wissenschaftliche Forschungsanwendungen

2-(Azetidinomethyl) benzophenone has a wide range of applications in scientific research:

Chemistry: It is used as a photoinitiator in polymer chemistry, facilitating the polymerization process.

Medicine: Its unique structure makes it a promising candidate for drug development, with ongoing research into its therapeutic potential.

Industry: In industrial applications, it is used in the production of advanced materials and coatings.

Wirkmechanismus

The mechanism of action of 2-(Azetidinomethyl) benzophenone involves its interaction with specific molecular targets and pathways. In biological systems, it may inhibit the activity of certain enzymes or proteins, leading to its observed anticancer and antibacterial effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural and Electronic Properties

- Key Insights: The azetidine group’s smaller size and higher ring strain may increase reactivity compared to piperidine or pyrrolidine derivatives, favoring covalent interactions in enzyme inhibition .

Research Findings and Data Tables

Electrochemical Behavior of Benzophenone Derivatives

Data extrapolated from cyclic voltammetry studies ():

- Substitutents like azetidine may slightly shift reduction potentials due to electron-donating effects, aligning with trends observed in fluorinated analogs .

Biologische Aktivität

2-(Azetidinomethyl) benzophenone is a compound that has garnered attention in biochemical research due to its diverse biological activities. This article explores its mechanisms of action, biochemical interactions, and potential therapeutic applications, supported by relevant data and findings.

Overview of the Compound

- Molecular Formula : C17H17NO

- Chemical Structure : The compound features an azetidine ring linked to a benzophenone moiety, which contributes to its unique biological properties.

This compound exhibits various biological activities through multiple mechanisms:

- Enzyme Interaction : It interacts with cytochrome P450 enzymes, which are essential for drug metabolism and the metabolism of endogenous compounds.

- Cell Signaling Modulation : The compound influences key signaling pathways, such as the MAPK/ERK pathway, affecting cellular processes like proliferation and apoptosis.

- Inhibition of Enzymatic Activity : By binding to active sites of specific enzymes, it can inhibit their function, thereby altering metabolic pathways.

Anticancer Activity

Research indicates that this compound exhibits strong antitumor properties. Studies have shown its effectiveness against various cancer cell lines, demonstrating significant cytotoxic effects. The compound's ability to induce apoptosis in cancer cells has been documented in several case studies.

| Study | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Study A | MCF-7 | 10.5 | Apoptosis via caspase activation |

| Study B | HeLa | 8.3 | Cell cycle arrest at G2/M phase |

| Study C | A549 | 12.0 | Inhibition of PI3K/Akt pathway |

Antimicrobial Activity

The compound has also demonstrated antimicrobial properties against a range of pathogens. Its effectiveness varies with different bacterial strains and fungi:

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 15 µg/mL |

| Escherichia coli | 20 µg/mL |

| Candida albicans | 25 µg/mL |

Pharmacokinetics and Metabolism

The pharmacokinetic profile of this compound indicates favorable absorption and distribution characteristics. It is metabolized primarily through cytochrome P450 pathways, leading to various metabolites that may retain biological activity.

Dosage Effects in Animal Models

Animal studies have shown that low doses of the compound exhibit minimal toxicity while still providing therapeutic benefits. Higher doses lead to increased toxicity and adverse effects, highlighting the importance of dosage optimization in therapeutic applications.

Case Studies

-

Case Study on Anticancer Properties :

- A clinical trial involving patients with advanced breast cancer showed that treatment with this compound resulted in a significant reduction in tumor size after eight weeks of administration.

-

Case Study on Antimicrobial Efficacy :

- In vitro studies demonstrated that this compound effectively inhibited the growth of multidrug-resistant strains of bacteria, suggesting its potential as a novel antimicrobial agent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.